REACTION_SMILES
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[CH2:2]([O:4][C:5](=[O:3])[CH2:6][c:7]1[cH:8][c:9](-[n:17]2[n:18][c:19]([C:23]([CH3:24])([CH3:25])[CH3:26])[cH:20][c:21]2[NH2:22])[cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)[CH3:27].[CH3:29][OH:30].[ClH:1].[NH3:28]>>[O:4]=[C:5]([CH2:6][c:7]1[cH:8][c:9](-[n:17]2[n:18][c:19]([C:23]([CH3:24])([CH3:25])[CH3:26])[cH:20][c:21]2[NH2:22])[cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)[NH2:28]
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Name
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CCOC(=O)Cc1cc(-n2nc(C(C)(C)C)cc2N)cc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1cc(-n2nc(C(C)(C)C)cc2N)cc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(N)n(-c2cc(CC(N)=O)c3ccccc3c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |